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Compound of Interest

Compound Name: Egfr-IN-106

Cat. No.: B12375602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of Egfr-IN-106, a novel and highly selective Epidermal Growth Factor Receptor

(EGFR) inhibitor, also identified as SMUZ106. This document details the compound's

mechanism of action, summarizes its key quantitative data, and provides detailed experimental

protocols for its evaluation.

Core Chemical and Pharmacological Properties
Egfr-IN-106, with the chemical name 6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-

yl)quinazolin-4-amine, is a small-molecule tyrosine kinase inhibitor. It demonstrates high

selectivity and potent inhibitory activity against EGFR, particularly the EGFRvIII mutation

prevalent in glioblastoma.

Mechanism of Action
Egfr-IN-106 functions by competitively binding to the ATP pocket of the EGFR kinase domain.

This interaction is stabilized by the formation of hydrogen bonds between the quinazoline ring

of the inhibitor and the backbone of Met793 in the hinge region of EGFR, a characteristic

interaction for many ATP-competitive kinase inhibitors. Additionally, the quinolone ring of Egfr-
IN-106 occupies a hydrophobic pocket and forms a hydrogen bond with Lys745. The piperidine

moiety extends into the solvent area. This binding effectively blocks the autophosphorylation of
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EGFR and subsequent activation of downstream signaling pathways, thereby inhibiting tumor

cell proliferation and survival.[1]

Quantitative Data Summary
The following tables summarize the key quantitative parameters of Egfr-IN-106 (SMUZ106)

and its hydrochloride salt.

Chemical and Physical Properties

IUPAC Name
6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-

6-yl)quinazolin-4-amine

Molecular Formula C29H28N6

Molecular Weight 472.58 g/mol

Binding Free Energy (to EGFR) -18.85 kcal/mol[1]

In Vitro Efficacy

IC50 (EGFR Kinase) 44.1 nM[1]

IC50 (U87MG-EGFRvIII cells) 4.36 µM[1]

IC50 (Temozolomide-resistant U87MG cells) 7.86 µM[1]

IC50 (HER2 Kinase) 874 nM[1]

IC50 (HER4 Kinase) 930 nM[1]

Pharmacokinetic and Toxicological Data

(Hydrochloride Salt)

Absolute Bioavailability (in vivo) 51.97%[1]

LD50 (in vivo) >5000 mg/kg[1]

Experimental Protocols
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Detailed methodologies for the key experiments cited in the evaluation of Egfr-IN-106 are

provided below.

MTT Assay for Cell Viability
This assay determines the cytotoxic effects of Egfr-IN-106 on glioblastoma cell lines.

Cell Seeding: Plate U87MG and U87MG-EGFRvIII cells in 96-well plates at a density of 5 ×

10³ cells per well and incubate for 24 hours.

Compound Treatment: Treat the cells with varying concentrations of Egfr-IN-106 and

incubate for 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours at 37 °C.

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide

(DMSO) to each well.

Absorbance Measurement: Shake the plates for 10 minutes to dissolve the formazan

crystals and measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the IC50 values based on the dose-response curves.

Colony Formation Assay
This assay assesses the long-term effect of Egfr-IN-106 on the proliferative capacity of single

cells.

Cell Seeding: Seed U87MG and U87MG-EGFRvIII cells into 6-well plates at a density of 500

cells per well.

Compound Treatment: After 24 hours, treat the cells with different concentrations of Egfr-IN-
106.

Incubation: Culture the cells for approximately two weeks, replacing the medium with fresh

medium containing the compound every three days.
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Colony Fixation and Staining: When visible colonies have formed, wash the cells with PBS,

fix with 4% paraformaldehyde for 30 minutes, and stain with 0.1% crystal violet for 30

minutes.

Colony Counting: Count the number of colonies containing more than 50 cells.

Cell Cycle and Apoptosis Analysis by Flow Cytometry
This method is used to determine the effect of Egfr-IN-106 on cell cycle progression and

apoptosis induction.

Cell Treatment: Treat U87MG and U87MG-EGFRvIII cells with various concentrations of

Egfr-IN-106 for 48 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

Fixation: For cell cycle analysis, fix the cells in 70% ethanol overnight at 4 °C.

Staining:

Cell Cycle: Resuspend the fixed cells in a staining solution containing propidium iodide

(PI) and RNase A.

Apoptosis: Resuspend fresh, unfixed cells in binding buffer and stain with an Annexin V-

FITC and PI apoptosis detection kit according to the manufacturer's instructions.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blotting for EGFR Phosphorylation
This technique is employed to measure the inhibition of EGFR phosphorylation by Egfr-IN-106.

Cell Lysis: Treat U87MG and U87MG-EGFRvIII cells with different concentrations of Egfr-IN-
106 for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.
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SDS-PAGE: Separate equal amounts of protein (30 µg) on a 10% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween

20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary

antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt, total Akt, phospho-

Erk1/2, total Erk1/2, and β-actin.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Caption: EGFR signaling pathway and the inhibitory action of Egfr-IN-106.
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Experimental Workflow Diagram
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Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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